molecular formula C14H18O3 B011753 6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol CAS No. 102115-02-6

6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol

Cat. No. B011753
M. Wt: 234.29 g/mol
InChI Key: PLNWJMMDJUGXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol is a synthetic compound that belongs to the family of flavonoids. It is also known as Fustin or Fustic acid and is derived from the bark of the Maclura tinctoria tree. This compound has been found to have a wide range of potential applications in scientific research due to its unique properties.

Scientific Research Applications

Chemical Composition and Isolation

  • Isolation and Structural Analysis: The compound 6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol, along with other related compounds, has been identified and isolated from various natural sources. For instance, compounds with similar structural characteristics were isolated from the roots and rhizomes of Ligularia macrophylla, where their structures were elucidated using advanced spectroscopic methods like 2D-NMR techniques (Wang & Chen, 2007).

Biological Activities and Applications

  • Antibacterial and Antioxidant Properties: Chromone derivatives, which share a core structure with 6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol, have been studied for their antibacterial and antioxidant activities. For instance, certain chromone derivatives isolated from the endophytic fungus Xylomelasma sp. showed notable antibacterial activity against various pathogens and potent hydroxyl radical-scavenging activity (Lai et al., 2019).
  • Antileishmanial Activity: Amidochromenes, which possess a structural element of 2,2-dimethylchromene, similar to the core structure of 6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol, have shown promising antileishmanial activity. Specific aromatic amides derived from the 5-amino-7-methoxy-2,2-dimethyl-2H-chromene synthon exhibited significant antileishmanial activity, highlighting the potential pharmacological significance of this structural family (Neghra et al., 2017).

Chemical Synthesis and Characterization

  • Synthetic Approaches: The synthesis of compounds structurally related to 6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol has been an area of interest, aiming to explore their potential applications further. For example, the synthesis of 6-methoxy-4H-1-benzopyran-7-ol, a character-contributing component of Wisteria sinensis fragrance, was achieved through a series of chemical reactions, starting from 2,4,5-trimethoxybenzaldehyde (Demyttenaere et al., 2002).

properties

CAS RN

102115-02-6

Product Name

6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

6-(1-methoxyethyl)-2,2-dimethylchromen-7-ol

InChI

InChI=1S/C14H18O3/c1-9(16-4)11-7-10-5-6-14(2,3)17-13(10)8-12(11)15/h5-9,15H,1-4H3

InChI Key

PLNWJMMDJUGXBF-UHFFFAOYSA-N

SMILES

CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)O)OC

Canonical SMILES

CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol
Reactant of Route 2
6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol
Reactant of Route 3
6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol
Reactant of Route 4
6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol
Reactant of Route 5
6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol
Reactant of Route 6
6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol

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